2-(2-chlorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2OS/c19-17-4-2-1-3-15(17)11-18(22)20-12-14-5-8-21(9-6-14)16-7-10-23-13-16/h1-4,14,16H,5-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCRCAISTSNYQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps:
Formation of the chlorophenyl intermediate: This can be achieved by chlorination of a phenyl precursor.
Synthesis of the tetrahydrothiophenyl intermediate: This involves the reduction of a thiophene derivative.
Formation of the piperidinyl intermediate: This can be synthesized from piperidine through various alkylation reactions.
Coupling reactions: The intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophenyl group.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
It may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
If found to have significant biological activity, it could be developed into a therapeutic agent for various diseases.
Industry
The compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include proteins, nucleic acids, or cell membranes, and pathways involved could be related to metabolism, signal transduction, or cell division.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(2-Chlorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide
- Molecular Formula : C₁₉H₂₅ClN₂OS
- Molecular Weight : 364.93 g/mol
- CAS Registry Number : 2035007-34-0
Structural Features: This compound features a 2-chlorophenyl group linked to an acetamide backbone, with a piperidin-4-ylmethyl substituent modified by a thiolan-3-yl moiety.
- Alkylation: Reaction of 2-chloroacetamide derivatives with substituted piperidines under reflux conditions (e.g., ethanol with sodium acetate as a base) .
- Recrystallization: Purification using ethanol-dioxane mixtures to achieve high yields (e.g., 85% for similar compounds) .
Comparison with Structural Analogs
Piperidine-Containing Chloroacetamides
Key Observations :
Chloroacetamides with Heterocyclic Modifications
Comparison :
- Target Compound vs.
- Pharmacological Potential: Goxalapladib’s naphthyridine core demonstrates how heterocyclic modifications can redirect chloroacetamides toward therapeutic uses, suggesting unexplored avenues for the thiolan-piperidine analog .
Research Findings and Data
Insights :
Spectroscopic Characterization
- IR/NMR Trends: C=O stretching (1650–1700 cm⁻¹) and NH bending (1550–1600 cm⁻¹) are consistent across chloroacetamides . The thiolan ring’s C-S-C vibrations (~650 cm⁻¹) distinguish the target compound from non-sulfur analogs .
Biological Activity
2-(2-chlorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide is a synthetic organic compound that has garnered interest in pharmacological research due to its complex molecular structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 2-(2-chlorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide, with a molecular formula of and a molecular weight of approximately 348.92 g/mol. Its structure features a chlorophenyl group, a thiolan ring, and a piperidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.92 g/mol |
| IUPAC Name | 2-(2-chlorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide |
| CAS Number | 2034476-47-4 |
The biological activity of 2-(2-chlorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide is hypothesized to involve multiple mechanisms:
- Receptor Interaction : The compound may act as an antagonist or modulator at specific receptors, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like inflammation or pain.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains.
Antimicrobial Activity
Research has indicated that compounds similar to 2-(2-chlorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide exhibit antimicrobial properties. For example, studies on piperidine derivatives have shown moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis .
Case Study: Enzyme Inhibition
A study evaluating the enzyme inhibitory effects of various piperidine derivatives found that several compounds demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. The IC50 values for these compounds ranged from 0.63 to 2.14 µM . While specific data for 2-(2-chlorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide is not yet available, its structural similarity suggests potential for similar activity.
Pharmacological Applications
Given its structural characteristics, 2-(2-chlorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide may have applications in:
- Pain Management : Its interaction with pain-related pathways could make it a candidate for analgesic development.
- Neurological Disorders : By inhibiting AChE, it may offer therapeutic benefits in conditions like Alzheimer's disease.
- Antibacterial Treatments : Its antimicrobial properties could be explored for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
